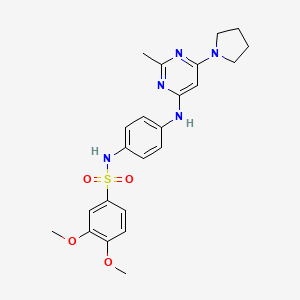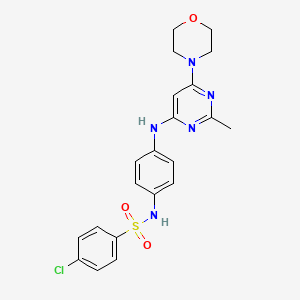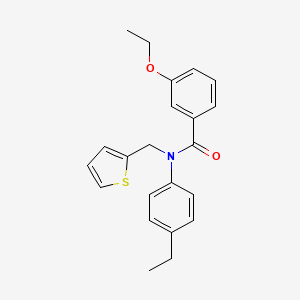![molecular formula C24H25N3O3 B11335096 7-(3,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335096.png)
7-(3,4-dimethoxyphenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un noyau de quinazolinone substitué par des groupes diméthoxyphényle et méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 3,4-diméthoxyaniline avec le chlorure de 3-méthylbenzoyle pour former un intermédiaire, qui est ensuite cyclisé pour produire la structure finale de la quinazolinone. Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs et de contrôles de température spécifiques pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus serait optimisé pour le rendement et la pureté, avec une surveillance attentive des paramètres de réaction. Les méthodes industrielles peuvent également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour atteindre la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut être utilisée pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de quinazolinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent produire une variété de quinazolinones substituées.
Applications De Recherche Scientifique
La 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Elle peut être étudiée pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : La recherche peut explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme précurseur dans les processus de fabrication chimique.
Mécanisme D'action
Le mécanisme d’action de la 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à une modulation des voies biologiques. Le mécanisme exact peut varier en fonction de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorhydrate de 3,4-diméthoxy-N-méthylphénéthylamine : Ce composé partage le groupe diméthoxyphényle et a des applications dans la recherche en neurosciences et en pharmacologie.
Acide benzénique, 3,4-diméthoxy-, méthyl ester : Ce composé contient également le groupe diméthoxyphényle et est utilisé dans la synthèse chimique.
Unicité
La 7-(3,4-diméthoxyphényl)-4-méthyl-2-[(3-méthylphényl)amino]-7,8-dihydroquinazolin-5(6H)-one est unique en raison de son noyau de quinazolinone, qui confère des propriétés chimiques et biologiques distinctes. Cette structure permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C24H25N3O3 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
7-(3,4-dimethoxyphenyl)-4-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H25N3O3/c1-14-6-5-7-18(10-14)26-24-25-15(2)23-19(27-24)11-17(12-20(23)28)16-8-9-21(29-3)22(13-16)30-4/h5-10,13,17H,11-12H2,1-4H3,(H,25,26,27) |
Clé InChI |
WYVGUEAGJSYOKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335023.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11335044.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335053.png)

![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11335066.png)
![7-(4-Benzylpiperidin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11335074.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11335080.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11335087.png)

![N-(2,6-dimethylphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335102.png)
